

# 4,5-Difluoro-2-hydroxybenzoic acid molecular weight and formula

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## Compound of Interest

**Compound Name:** 4,5-Difluoro-2-hydroxybenzoic acid

**Cat. No.:** B3034675

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An In-Depth Technical Guide to **4,5-Difluoro-2-hydroxybenzoic Acid**: Synthesis, Characterization, and Application

## Executive Summary

**4,5-Difluoro-2-hydroxybenzoic acid** is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its strategic importance lies primarily in its role as a key building block for the synthesis of modern fluoroquinolone antibiotics. The specific placement of the two fluorine atoms on the benzene ring is critical for modulating the biological activity and pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of this molecule, detailing its core properties, a robust and logical synthetic route, validated purification and characterization protocols, and the scientific rationale for its application in advanced pharmaceutical synthesis.

## Core Molecular Profile

**4,5-Difluoro-2-hydroxybenzoic acid**, also known as 4,5-difluorosalicylic acid, is a solid organic compound at standard conditions. Its structure features a benzoic acid core with a hydroxyl group ortho to the carboxylate and two fluorine atoms on the 4 and 5 positions.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	174.10 g/mol	
CAS Number	205533-31-9	<a href="#">[2]</a> <a href="#">[3]</a>
Physical Form	Solid	<a href="#">[3]</a>
Typical Purity	≥96%	<a href="#">[3]</a>
Storage Conditions	4°C, under inert gas (Nitrogen)	<a href="#">[3]</a>

## Strategic Importance in Fluoroquinolone Synthesis

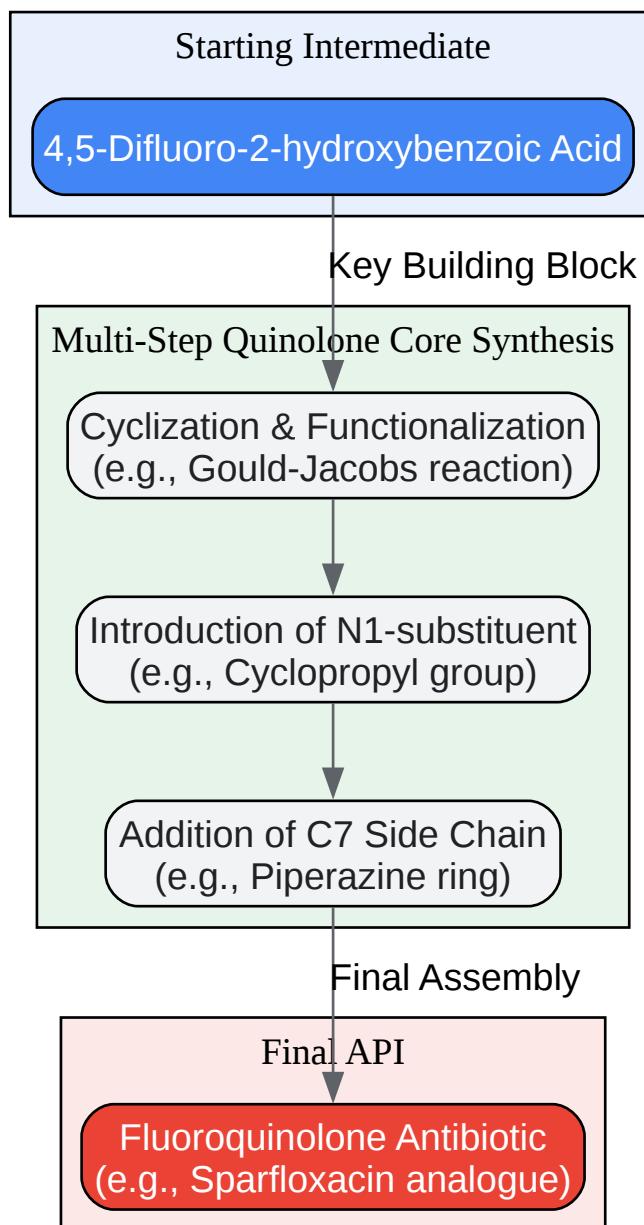
The primary application of **4,5-difluoro-2-hydroxybenzoic acid** is as an advanced intermediate in the synthesis of fluoroquinolone antibacterials. The fluoroquinolone class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.

## Causality of Fluorine Substitution (Structure-Activity Relationship)

The introduction of fluorine atoms onto the quinolone core was a pivotal moment in the development of this antibiotic class. The presence of a fluorine atom at the C6 position of the final quinolone structure (which corresponds to the C5 position of this benzoic acid intermediate) is known to significantly enhance the drug's efficacy. This enhancement is attributed to:

- Increased DNA Gyrase Inhibition: The fluorine atom improves the binding affinity of the drug to the DNA gyrase-DNA complex, leading to more potent inhibition.
- Improved Cell Penetration: Fluorine's lipophilicity can aid in the drug's ability to penetrate the bacterial cell wall.
- Broadened Antibacterial Spectrum: The C6-fluoro substitution is crucial for activity against a wider range of bacteria, particularly Gram-positive strains.

The 4,5-difluoro substitution pattern of this specific intermediate allows for the creation of quinolones with fluorine at both the C6 and C7 positions of the core aromatic ring system, further modulating potency and pharmacokinetic properties.



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Caption: Role of the intermediate in fluoroquinolone synthesis.

## Synthesis and Purification Protocols

The synthesis of **4,5-difluoro-2-hydroxybenzoic acid** can be logically achieved via a nucleophilic aromatic substitution ( $S_NAr$ ) reaction. This approach leverages a readily available, more highly fluorinated precursor.

## Plausible Synthetic Protocol

This protocol is adapted from a well-established procedure for a structurally analogous compound, 4-fluorosalicylic acid, and represents a field-proven synthetic strategy.<sup>[4]</sup> The reaction proceeds via the displacement of a fluoride ion by a hydroxide ion, favored by the electron-withdrawing nature of the carboxylate and the other fluorine atoms.

Starting Material: 3,4,5-Trifluorobenzoic Acid Reagent: Sodium Hydroxide (NaOH) Solvent: Dimethyl Sulfoxide (DMSO)

Step-by-Step Procedure:

- **Setup:** To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4,5-trifluorobenzoic acid (1 equivalent) and DMSO (approx. 5-10 mL per gram of starting material).
- **Reagent Addition:** While stirring under a nitrogen atmosphere, add sodium hydroxide (2.1 equivalents) to the solution.
- **Reaction:** Heat the reaction mixture to 120-130°C and maintain for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Cool the reaction mixture to room temperature. Slowly pour the dark reaction solution into a beaker containing a large volume of ice-cold water (approx. 10x the volume of DMSO used).
- **Acidification & Precipitation:** While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) to the aqueous mixture until the pH reaches 2-3. A solid precipitate of the crude product will form.
- **Isolation:** Continue stirring the suspension in an ice bath for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly

with cold deionized water.

- Drying: Dry the crude product under vacuum at 50-60°C to a constant weight.

## Purification Protocol: Recrystallization

The crude product can be effectively purified by recrystallization from hot water, a standard and reliable method for benzoic acid derivatives.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Step-by-Step Procedure:

- Dissolution: Place the crude, dry **4,5-difluoro-2-hydroxybenzoic acid** into an Erlenmeyer flask. Add a minimal amount of deionized water.
- Heating: Heat the suspension on a hot plate to near boiling. Add small portions of hot deionized water while stirring until all the solid has just dissolved. Avoid using an excessive amount of solvent to ensure a good yield.
- Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
- Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
- Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.



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Caption: Workflow for synthesis and purification.

## Analytical Characterization

To ensure the identity and purity of the final product, a combination of spectroscopic methods is essential. This constitutes a self-validating system for the protocol's success.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive information about the carbon-hydrogen framework of the molecule. The predicted spectra are based on established principles of chemical shifts and spin-spin coupling.[1][2][9]

Predicted  $^1\text{H}$  NMR Data (in DMSO-d<sub>6</sub>):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11.0 - 13.0	Broad Singlet	1H	-COOH	Acidic proton, typically broad and downfield.
~10.0 - 11.0	Broad Singlet	1H	Ar-OH	Phenolic proton, exchangeable.
~7.5 - 7.7	Doublet of Doublets (dd)	1H	H-6	Ortho to -COOH and coupled to H-3 and F-5.

| ~7.1 - 7.3 | Doublet of Doublets (dd) | 1H | H-3 | Ortho to -OH and coupled to H-6 and F-4. |

Predicted  $^{13}\text{C}$  NMR Data (in DMSO-d<sub>6</sub>):

Chemical Shift ( $\delta$ , ppm)	Assignment
~170	C=O (Carboxylic Acid)
~155-160 (d)	C-OH
~145-155 (dd)	C-F
~140-150 (dd)	C-F
~120 (d)	C-H
~115 (d)	C-H

| ~110 | C-COOH |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The expected absorption bands are based on data from similar salicylic acid derivatives.[10]

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3200 - 2500	O-H Stretch (Broad)	Carboxylic Acid
~3200	O-H Stretch	Phenolic Hydroxyl
~1660 - 1680	C=O Stretch	Carboxylic Acid
~1600, 1450-1500	C=C Stretch	Aromatic Ring
~1300 - 1000	C-F Stretch	Aryl-Fluoride

## Safety and Handling

Proper handling of **4,5-Difluoro-2-hydroxybenzoic acid** is crucial for laboratory safety.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Pictogram: GHS07 (Exclamation Mark).[3]

- Precautionary Measures:
  - Use in a well-ventilated area or fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
  - Avoid breathing dust.
  - Wash hands thoroughly after handling.

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## References

- 1. acdlabs.com [acdlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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